1-(Bromomethyl)-2,4-difluoro-5-methylbenzene
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Overview
Description
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene is an organic compound belonging to the class of aromatic halides It is characterized by a benzene ring substituted with a bromomethyl group, two fluorine atoms, and a methyl group
Preparation Methods
The synthesis of 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-difluoro-5-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic transformations and biological studies to modify molecular structures and investigate biochemical processes .
Comparison with Similar Compounds
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene can be compared with other similar compounds such as:
1-(Bromomethyl)-2,4-difluorobenzene: Lacks the methyl group, which can influence its reactivity and applications.
1-(Bromomethyl)-2,4-dichloro-5-methylbenzene: Substitutes fluorine atoms with chlorine, affecting its chemical properties and reactivity.
1-(Chloromethyl)-2,4-difluoro-5-methylbenzene: Replaces the bromine atom with chlorine, resulting in different reactivity patterns.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXKBKIXOZNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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